N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride
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Overview
Description
N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride is a compound that features an adamantane core structure. Adamantane derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These properties make them valuable in various fields, including medicinal chemistry, materials science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent . Another method involves the reduction of carboxylic acid to alcohol, which is then converted to aldehyde . The aldehyde is subsequently converted to oxirane and, under excess HBr, to dibromide .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve catalytic processes. For instance, laser-induced dehydrogenation of adamantane and alkyladamantanes can generate minor amounts of dehydroadamantanes . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, such as S_N1-type substitution, can occur with a variety of carbon and heteroatom nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include various functionalized adamantane derivatives, which can be used in further chemical synthesis or as end products in industrial applications .
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Utilized in the production of high-performance materials, including polymers and lubricants.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane core structure allows the compound to interact with various biological molecules, potentially inhibiting or activating specific pathways. This interaction can lead to the modulation of biological processes, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-adamantanamine: Another adamantane derivative with similar structural properties.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: A compound with a similar adamantane core structure.
Uniqueness
N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an adamantane core with morpholine and acetamide groups makes it particularly versatile in various applications .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-13(19-17(21)12-20-2-4-22-5-3-20)18-9-14-6-15(10-18)8-16(7-14)11-18;/h13-16H,2-12H2,1H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXROTLPTUXWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219174-95-4 |
Source
|
Record name | 4-Morpholineacetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219174-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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